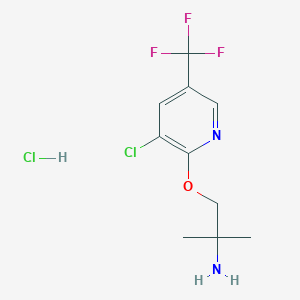

![molecular formula C16H16O B1377226 2-Butanone, 1-[1,1'-biphenyl]-4-yl- CAS No. 1062323-40-3](/img/structure/B1377226.png)

2-Butanone, 1-[1,1'-biphenyl]-4-yl-

Overview

Description

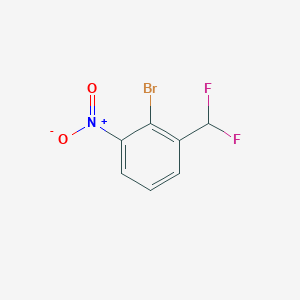

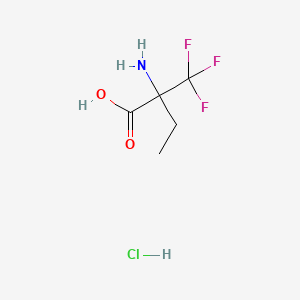

“2-Butanone, 1-[1,1’-biphenyl]-4-yl-” is also known as 1-Phenyl-2-butanone . It is an organic compound with the molecular formula C10H12O . This compound is a derivative of 2-Butanone, also known as methyl ethyl ketone (MEK), which is a colorless liquid ketone with a sharp, sweet odor reminiscent of acetone .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-butanone consists of a carbonyl group (C=O) with a phenyl group and a butyl group attached to the carbonyl carbon . The average molecular mass is 148.202 Da .Scientific Research Applications

Biofuel and Biochemical Production

One study explored the production of 2-butanol and its chemical precursor, butanone, as potential biofuels and biocommodity chemicals. The research utilized a TEV-protease based expression system for equimolar expression of protein complexes involved in the B12-dependent dehydratase step, achieving the conversion of meso-2,3-butanediol to butanone and subsequently to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).

Material Science and Photophysical Properties

Research on biphenyl- and fluorene-based o-carboranyl compounds, including ones with structural elements related to "2-Butanone, 1-[1,1'-biphenyl]-4-yl-", showed that distortion of biphenyl rings alters their photophysical properties. These findings are significant for the development of materials with tailored optical properties (Shin et al., 2017).

Chemical Synthesis and Catalysis

Another study focused on the efficient dehydration of bio-based 2,3-butanediol to butanone using boric acid-modified HZSM-5 zeolites. The research highlighted the potential of high Si/Al ratio zeolites and boric acid modification to enhance catalytic performance for green chemical production (Zhang, Yu, Ji, & Huang, 2012).

Pharmaceutical Research

In pharmaceutical research, biphenyl-based compounds, including structures similar to "2-Butanone, 1-[1,1'-biphenyl]-4-yl-", have been synthesized and studied for their tyrosinase inhibitory activities. Some compounds exhibited significant anti-tyrosinase activities, which are comparable to standard inhibitors, highlighting their potential in medical and cosmetic applications (Kwong et al., 2017).

properties

IUPAC Name |

1-(4-phenylphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGSAWVERFTVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butanone, 1-[1,1'-biphenyl]-4-yl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

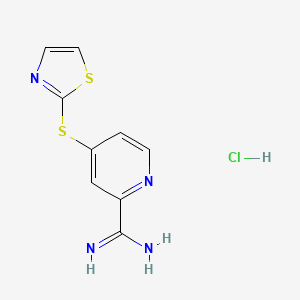

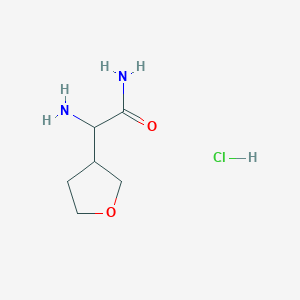

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)

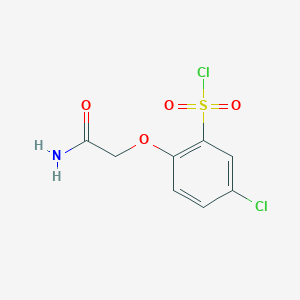

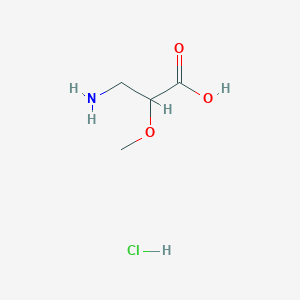

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)